molecular formula C12H9N3O4S2 B10872701 N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B10872701
M. Wt: 323.4 g/mol
InChI Key: AJZQCGOGQXZNSG-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves a multi-step process:

    Formation of the Thiophene-2-carboxamide Backbone: The initial step involves the synthesis of thiophene-2-carboxylic acid, which is then converted to thiophene-2-carboxamide through an amidation reaction using ammonia or an amine derivative.

    Introduction of the Carbamothioyl Group: The thiophene-2-carboxamide is then reacted with a suitable isothiocyanate to introduce the carbamothioyl group.

    Attachment of the 2-hydroxy-4-nitrophenyl Group: The final step involves the coupling of the intermediate with 2-hydroxy-4-nitroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted thiophene carboxamides.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of bacterial cell walls or disrupt cellular processes by binding to key enzymes and proteins. The exact pathways and molecular targets are still under investigation, but its efficacy in inhibiting microbial growth has been well-documented .

Comparison with Similar Compounds

Similar Compounds

  • N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide
  • N-{4-[(2-Hydroxy-4-nitrophenyl)carbamoyl]phenyl}-2-thiophene carboxamide

Uniqueness

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial properties and greater stability under various conditions .

Properties

Molecular Formula

C12H9N3O4S2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9N3O4S2/c16-9-6-7(15(18)19)3-4-8(9)13-12(20)14-11(17)10-2-1-5-21-10/h1-6,16H,(H2,13,14,17,20)

InChI Key

AJZQCGOGQXZNSG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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